molecular formula C14H12ClFN2O2 B2388001 N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide CAS No. 2415469-99-5

N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide

Cat. No.: B2388001
CAS No.: 2415469-99-5
M. Wt: 294.71
InChI Key: XAUYQELEDQQQBB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with fluorine, methyl, and carboxamide groups, as well as a phenyl ring substituted with chlorine and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide: shares structural similarities with other pyridine carboxamides and phenyl-substituted compounds.

    This compound: can be compared to compounds like N-(3-chloro-4-methoxyphenyl)-5-fluoropyridine-2-carboxamide and N-(3-chloro-4-methoxyphenyl)-6-methylpyridine-2-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c1-8-11(16)4-5-12(17-8)14(19)18-9-3-6-13(20-2)10(15)7-9/h3-7H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUYQELEDQQQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NC2=CC(=C(C=C2)OC)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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